3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole
CAS No.:
Cat. No.: VC20473505
Molecular Formula: C14H22N4
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N4 |
|---|---|
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | 4-(3,5-diethyl-1H-pyrazol-4-yl)-3,5-diethyl-1H-pyrazole |
| Standard InChI | InChI=1S/C14H22N4/c1-5-9-13(10(6-2)16-15-9)14-11(7-3)17-18-12(14)8-4/h5-8H2,1-4H3,(H,15,16)(H,17,18) |
| Standard InChI Key | VGGVTTFJYOYQRH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=NN1)CC)C2=C(NN=C2CC)CC |
Introduction
Molecular Structure and Nomenclature
Chemical Identity
3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole belongs to the bipyrazole family, featuring two five-membered aromatic rings containing three nitrogen atoms each. The ethyl substituents enhance steric bulk and electronic effects compared to methyl analogues like 3,3',5,5'-tetramethyl-4,4'-bipyrazole . The IUPAC name, 4-(3,5-diethyl-1H-pyrazol-4-yl)-3,5-diethyl-1H-pyrazole, reflects its substitution pattern (Table 1) .
Table 1: Molecular Identifiers of 3,3',5,5'-Tetraethyl-1H,1'H-4,4'-Bipyrazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₄ |
| Molecular Weight | 246.35 g/mol |
| CAS Number | 92494-09-2 |
| IUPAC Name | 4-(3,5-diethyl-1H-pyrazol-4-yl)-3,5-diethyl-1H-pyrazole |
| InChI Key | VGGVTTFJYOYQRH-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NN1)CC)C2=C(NN=C2CC)CC |
Structural Features
X-ray crystallography reveals a planar bipyrazole core with dihedral angles between rings influenced by ethyl substituents. The ethyl groups adopt staggered conformations to minimize steric strain, as seen in analogous tetramethyl derivatives . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate electronic delocalization.
Synthesis and Optimization
Cyclocondensation Routes
The most common synthesis involves cyclocondensation of 3,5-diethylpyrazole-4-carbaldehyde with hydrazine derivatives under acidic conditions. A modified procedure from NaOAc-catalyzed bis-pyrazole synthesis (Scheme 1) yields the target compound in 70–85% purity . Ethanol-water mixtures (70% v/v) at 25°C optimize reaction kinetics, avoiding side products like oligomeric pyrazoles .
Scheme 1: Synthesis of 3,3',5,5'-Tetraethyl-4,4'-Bipyrazole
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Aldehyde Preparation: 3,5-Diethylpyrazole-4-carbaldehyde synthesized via Vilsmeier-Haack formylation.
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Cyclocondensation: Reacted with hydrazine hydrate (2 eq) in 70% EtOH/NaOAc (10 mol%), stirred 12–24 h.
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Workup: Dilution to 50% EtOH, filtration, and recrystallization from hexane/EtOAc .
Alternative Methods
1,3-Dipolar cycloaddition of nitrilimines with bis-alkynes offers a regioselective pathway, though yields are lower (~55%) . Microwave-assisted synthesis reduces reaction times to 30 minutes but requires stringent temperature control .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3150 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-Et) .
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NMR (CDCl₃): δ 1.2 (t, 12H, CH₂CH₃), 2.6 (q, 8H, CH₂), 7.4 (s, 2H, pyrazole-H).
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UV-Vis: λₘₐₓ 275 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹ .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with a char residue of 18% at 600°C. Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C .
Applications in Coordination Chemistry
Metal-Organic Frameworks (MOFs)
The compound acts as a ditopic ligand, forming 1D chains with Ag(I) ions. In [Ag(CF₃CO₂)(Me₄bpzH₂)], it coordinates via N1 and N2 atoms, creating a zigzag polymer with Ag–Ag distances of 3.18 Å . These MOFs exhibit photoluminescence at 400 nm (τ = 1.2 µs), attributed to ligand-centered phosphorescence enhanced by the heavy atom effect .
Catalytic Complexes
Pd(II) complexes of 3,3',5,5'-tetraethyl-4,4'-bipyrazole catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁵. The ethyl groups improve catalyst solubility in nonpolar solvents vs. methyl analogues.
Analytical and Industrial Relevance
Chromatography
Reverse-phase HPLC (C18 column, 60% MeCN/H₂O) elutes the compound at 7.8 min with 99.2% purity. GC-MS analysis shows a molecular ion peak at m/z 246.3 .
Material Science
Incorporated into polymers, the compound increases glass transition temperatures (Tg) by 40°C vs. biphenyl analogues, due to restricted chain mobility from H-bonding .
Future Perspectives
Ongoing research focuses on enantioselective catalysis using chiral derivatives and radiofluorination for PET imaging. Scalable synthesis via flow chemistry and green solvent alternatives (e.g., cyclopentyl methyl ether) are under investigation .
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